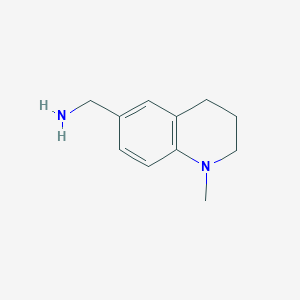

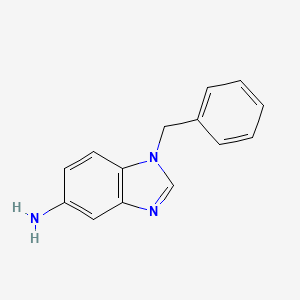

![molecular formula C8H7N3OS B1269520 3-アミノチエノ[2,3-b]ピリジン-2-カルボキサミド CAS No. 55557-48-7](/img/structure/B1269520.png)

3-アミノチエノ[2,3-b]ピリジン-2-カルボキサミド

説明

Synthesis Analysis

The synthesis of 3-Aminothieno[2,3-b]pyridine-2-carboxamide involves several key steps, including reactions with chloroacetyl chloride to produce 3-(chloroacetylamino)thieno[2,3-b]pyridine-2-carboxamides, which further react with sodium azide or sulfur and amines to yield new derivatives (Lukina, Stolyarova, & Dotsenko, 2017). Additionally, multicomponent synthesis methods have been developed for the construction of functionally rich thieno[2,3-b]pyridines, indicating the compound's flexibility in organic synthesis (Dyachenko et al., 2019).

Molecular Structure Analysis

The molecular structure of 3-Aminothieno[2,3-b]pyridine-2-carboxamide derivatives has been explored through various chemical reactions that showcase the compound's ability to form complex heterocyclic systems. For instance, reactions with ortho-formylbenzoic acid lead to the formation of angular and linear isoindole-6,12-dione derivatives, which were analyzed using X-ray structural analysis to reveal detailed insights into their molecular geometry (Vasilin et al., 2015).

Chemical Reactions and Properties

3-Aminothieno[2,3-b]pyridine-2-carboxamides undergo various chemical reactions leading to a wide array of products. The oxidative dimerization of these compounds, for example, proceeds through different mechanistic pathways depending on the solvent used, highlighting the compound's diverse reactivity profile (Stroganova et al., 2021).

科学的研究の応用

LIMK1阻害剤

3-アミノチエノ[2,3-b]ピリジン-2-カルボキサミドは、LIMK1の阻害剤として同定されています . LIMK1は、細胞運動に関与するアクチン細胞骨格の調節において重要な役割を果たすキナーゼです。 LIMK1の阻害は、アクチン重合を破壊し、LIMKが過剰発現している腫瘍細胞株の転移の可能性を抑制する可能性があります .

癌研究

この化合物は、特に高侵襲性および転移性の細胞株の研究において、癌研究に使用されてきました . LIMKによるアクチン動態の調節が腫瘍細胞の転移の可能性を決定すると推定されています .

ハイスループット化学スクリーニング

3-アミノチエノ[2,3-b]ピリジン-2-カルボキサミドは、ハイスループット化学スクリーニングキャンペーンで同定されました . このプロセスには、数千のサンプルを迅速に生物活性について試験することが含まれます。

医薬品化学

この化合物は、新薬開発のための医薬品化学で使用されてきました . たとえば、二環式ヒットを三環式4-アミノベンゾチエノ[3,2-d]ピリミジンに進化させるために使用され、その結果、効力の有意な増加が見られました .

他の化合物の合成

3-アミノチエノ[2,3-b]ピリジン-2-カルボキサミドは、他の複雑な化合物の合成における出発物質として使用できます . たとえば、3-アミノ-2-カルボキサミドピロロ[2,3-b]キノリンの合成に使用されています .

生物学的実験

この化合物は、LIMK1活性を測定するための生物学的実験で使用されてきました . これには、化合物をLIMK1酵素と他の基質とインキュベートし、次に残りのATPを検出することが含まれます .

作用機序

Target of Action

The primary target of 3-Aminothieno[2,3-b]pyridine-2-carboxamide is LIMK1 (LIM domain kinase 1) . LIMK1 is a serine protein kinase that plays a crucial role in the regulation of the actin cytoskeleton . It is found downstream of the Rho family GTPase cascade and aids in the regulation of the actin cytoskeleton .

Mode of Action

3-Aminothieno[2,3-b]pyridine-2-carboxamide inhibits LIMK1 . The inhibition of LIMK1 disrupts actin polymerization, which is essential for cellular motility towards an extracellular chemoattractant . This disruption can prevent the metastatic potential of tumor cell lines where LIMK1 is overexpressed .

Biochemical Pathways

The compound affects the actin cytoskeleton regulation pathway. LIMK1, the target of this compound, phosphorylates cofilin, an actin depolymerization factor . When cofilin is non-phosphorylated, it binds to globular actin, preventing actin polymerization while promoting filamentous–actin depolymerisation . Phosphorylation of cofilin by LIMK1 renders cofilin inactive or unable to bind to actin, leading to actin polymerisation .

Pharmacokinetics

It is known that the compound has a molecular weight of 19323 Da

Result of Action

The inhibition of LIMK1 by 3-Aminothieno[2,3-b]pyridine-2-carboxamide leads to the disruption of actin polymerization . This can result in the prevention of cellular motility, invasiveness, and metastasis in tumor cell lines where LIMK1 is overexpressed .

生化学分析

Biochemical Properties

3-Aminothieno[2,3-b]pyridine-2-carboxamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with LIM kinase 1 (LIMK1), where 3-Aminothieno[2,3-b]pyridine-2-carboxamide acts as an inhibitor . This interaction is crucial as LIMK1 is involved in the regulation of the actin cytoskeleton, which is essential for various cellular processes such as cell division, motility, and maintenance of cell shape .

Cellular Effects

3-Aminothieno[2,3-b]pyridine-2-carboxamide has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce changes in the cell cycle profile, causing a decrease in the percentage of cells in the G0/G1 phase and an increase in apoptosis levels . Additionally, its inhibition of LIMK1 affects the actin cytoskeleton, leading to changes in cell motility and structure .

Molecular Mechanism

The molecular mechanism of 3-Aminothieno[2,3-b]pyridine-2-carboxamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As an inhibitor of LIMK1, it prevents the phosphorylation of cofilin, an actin depolymerization factor. This inhibition results in the stabilization of actin filaments, thereby affecting the actin cytoskeleton and cellular dynamics . Furthermore, its interaction with other enzymes and proteins may lead to changes in gene expression, contributing to its therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Aminothieno[2,3-b]pyridine-2-carboxamide have been observed to change over time. The compound’s stability and degradation are influenced by various factors, including the nature of solvents used during experiments . Long-term effects on cellular function have been noted, with studies indicating that prolonged exposure to 3-Aminothieno[2,3-b]pyridine-2-carboxamide can lead to sustained changes in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of 3-Aminothieno[2,3-b]pyridine-2-carboxamide vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and increased apoptosis . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

3-Aminothieno[2,3-b]pyridine-2-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it has been shown to affect glycolysis and gluconeogenesis pathways, leading to changes in metabolite levels . These interactions can influence the overall metabolic flux within cells, contributing to its biochemical effects.

Transport and Distribution

The transport and distribution of 3-Aminothieno[2,3-b]pyridine-2-carboxamide within cells and tissues involve specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . Understanding these mechanisms is crucial for optimizing its therapeutic potential and minimizing potential side effects.

Subcellular Localization

3-Aminothieno[2,3-b]pyridine-2-carboxamide exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and its overall biochemical effects.

特性

IUPAC Name |

3-aminothieno[2,3-b]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c9-5-4-2-1-3-11-8(4)13-6(5)7(10)12/h1-3H,9H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZIZYTUIRQMBPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)SC(=C2N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30326861 | |

| Record name | 3-aminothieno[2,3-b]pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55557-48-7 | |

| Record name | 3-aminothieno[2,3-b]pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

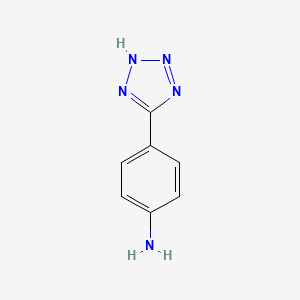

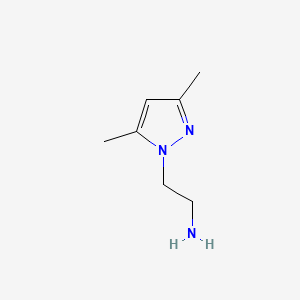

![5-Phenethyl-1H-[1,2,4]triazol-3-ylamine](/img/structure/B1269450.png)

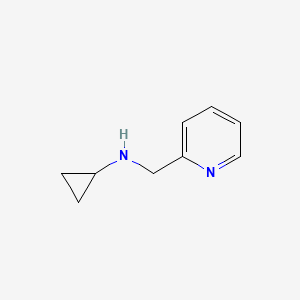

![Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1269452.png)

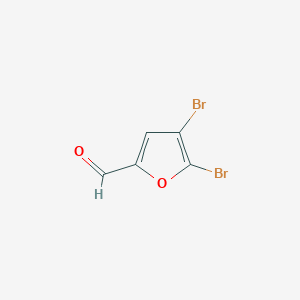

![[5-(3-Aminophenyl)furan-2-yl]methanol](/img/structure/B1269454.png)

![5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1269460.png)

![4-allyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1269461.png)

![4,4'-([1,1'-Biphenyl]-2,2'-diylbis(oxy))dianiline](/img/structure/B1269472.png)